

A Head-to-Head Comparison of Glesatinib and Savolitinib in METex14 Models

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of two prominent MET inhibitors.

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with MET exon 14 skipping (METex14) mutations, **Glesatinib** and Savolitinib have emerged as significant therapeutic agents. Both are potent MET tyrosine kinase inhibitors (TKIs), yet they exhibit distinct pharmacological profiles that influence their efficacy and clinical application. This guide provides an objective comparison of their performance in preclinical METex14 models, supported by experimental data, to aid researchers in their drug development endeavors.

Mechanism of Action: Type II vs. Type Ib Inhibition

Glesatinib is a spectrum-selective, type II MET inhibitor.[1][2] This class of inhibitors binds to the ATP-binding pocket of the MET kinase in its inactive, "DFG-out" conformation.[3] This distinct binding mode allows **Glesatinib** to overcome certain resistance mechanisms that affect type I inhibitors.[1][2]

Savolitinib, in contrast, is a highly selective, type Ib MET inhibitor.[4][5] Type I inhibitors target the active "DFG-in" conformation of the kinase.[4] Savolitinib specifically and potently inhibits MET autophosphorylation, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7]

Preclinical Performance in METex14 Models



Both **Glesatinib** and Savolitinib have demonstrated significant anti-tumor activity in various preclinical models of METex14-driven cancers.

In Vitro Studies

Glesatinib has shown marked inhibition of MET signaling and cell viability in METex14 mutant cell lines.[1][8] Key data from these studies are summarized below.

Table 1: In Vitro Activity of Glesatinib in METex14 Cell Lines

Cell Line	MET Alteration	Key Findings	Reference
NCI-H596	METex14 del–mutant	Inhibition of cell viability	[1][8]
Hs746T	METex14 del–mutant and amplified	Inhibition of cell viability	[1][8]

Savolitinib has also demonstrated potent inhibition of MET activity and cell viability in a dose-dependent manner in NSCLC cell lines with METex14 mutations.[9] It has also shown efficacy in gastric cancer cell lines with MET amplification.[4]

Table 2: In Vitro Activity of Savolitinib

Cell Line Type	MET Alteration	Key Findings	Reference
NSCLC	METex14 mutation	Dose-dependent inhibition of MET activity and cell viability	[9]
Gastric Cancer	MET amplification	Inhibition of cell growth	[4]

In Vivo Studies

Glesatinib has demonstrated significant tumor regression in multiple METex14 del mutant in vivo models, including patient-derived xenografts (PDXs).[1][2][3]



Table 3: In Vivo Activity of Glesatinib in METex14 Xenograft Models

Model	Model Type	Dosing	Key Findings	Reference
Hs746T	Cell line xenograft	60 mg/kg daily (oral)	Marked tumor response	[3][8]
LU2503	PDX	60 mg/kg daily (oral)	Marked tumor response	[3][8]
LU5381	PDX	60 mg/kg daily (oral)	Marked tumor response	[3][8]

Savolitinib has also shown substantial anti-tumor efficacy in in vivo models. In a lung cancer PDX model with a METex14 mutation, Savolitinib treatment resulted in significant tumor regression.[9]

Table 4: In Vivo Activity of Savolitinib in a METex14 PDX Model

Model Type	Dosing	Key Findings	Reference
Lung cancer PDX	25 mg/kg	62% tumor volume reduction	[9]
Lung cancer PDX	5 mg/kg	98% tumor growth inhibition in 4 out of 9 mice	[9]

Overcoming Resistance

A key differentiator for **Glesatinib** is its ability to overcome resistance to type I MET inhibitors. [1][2] Studies have shown that mutations in the MET activation loop (e.g., D1228N, Y1230C/H) can confer resistance to type I inhibitors, while tumors with these mutations remain sensitive to **Glesatinib**.[1] In vivo models with METex14 and activation-loop double mutations showed a marked response to **Glesatinib**.[1][2]

Clinical Context



Savolitinib has received conditional approval in China for the treatment of patients with METex14-altered locally advanced or metastatic NSCLC.[10] A pivotal Phase 2 trial in Chinese patients demonstrated promising efficacy and a manageable safety profile.[4][11][12] The median overall survival in this study was 12.5 months.[4][12]

Glesatinib has also shown clinical activity in patients with METex14 mutations.[1][2] A durable partial response was observed in a METex14 mutation-positive patient enrolled in a clinical trial. [1][2] However, a Phase II study of **Glesatinib** in advanced NSCLC with MET activating alterations was terminated early due to modest clinical activity.[13]

Experimental Protocols In Vitro Cell Viability Assay (Glesatinib)

MET-altered cell lines (NCI-H441, NCI-H596, and Hs746T) were treated with **Glesatinib** with and without 50 ng/mL human hepatocyte growth factor (hHGF). After a 3-day treatment period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][8]

Western Blot Analysis (Glesatinib)

Cell lines were serum-starved for 2 hours, followed by treatment with **Glesatinib** (0.1 and 1 µmol/L) for an additional 2 hours. During the final 20 minutes of treatment, cells were stimulated with hHGF (100 ng/mL). Protein lysates were then harvested, normalized, and analyzed by Western blot to assess the phosphorylation status of MET and downstream signaling proteins.[1][8]

In Vivo Xenograft Studies (Glesatinib)

The Hs746T cell line xenograft model and the LU2503 and LU5381 patient-derived xenograft models were used. Tumors were implanted in mice, and when they reached a specified volume, the mice were randomized and treated orally with **Glesatinib** at 60 mg/kg daily. Tumor volumes were measured to assess treatment efficacy.[3][8]

In Vivo Xenograft Study (Savolitinib)

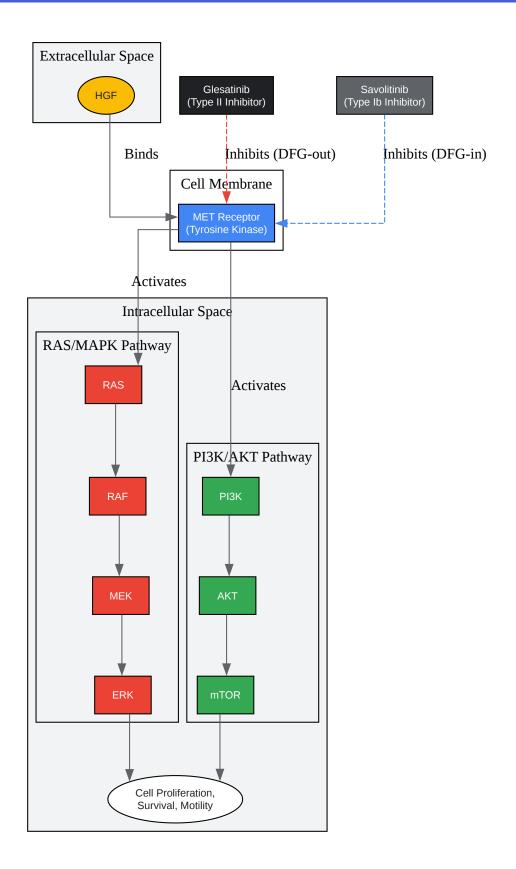
An in vivo study utilized a lung cancer patient-derived xenograft (PDX) model with a METex14 mutation. Mice were treated with Savolitinib at doses of 5 mg/kg and 25 mg/kg to evaluate antitumor efficacy, measured by tumor growth inhibition and tumor volume reduction.[9]



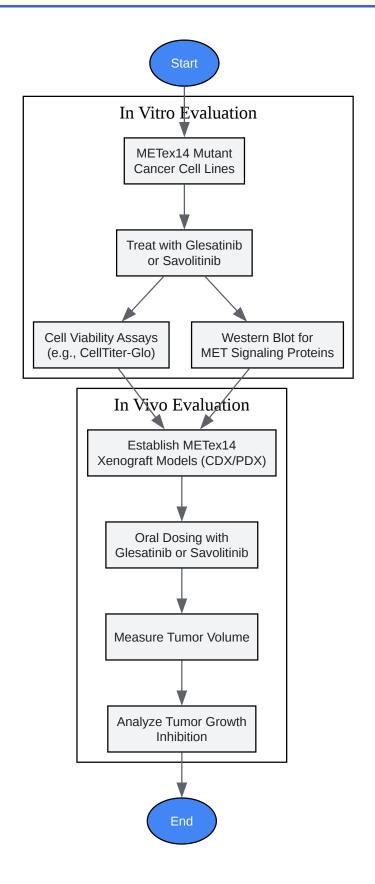
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the MET signaling pathway and a general experimental workflow for evaluating MET inhibitors.









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- To cite this document: BenchChem. [A Head-to-Head Comparison of Glesatinib and Savolitinib in METex14 Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671580#comparing-glesatinib-and-savolitinib-in-metex14-models]

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